molecular formula C19H18BrN3O3 B2749440 5-bromo-N'-[(3Z)-1-butyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-hydroxybenzohydrazide CAS No. 613219-76-4

5-bromo-N'-[(3Z)-1-butyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-hydroxybenzohydrazide

Cat. No.: B2749440
CAS No.: 613219-76-4
M. Wt: 416.275
InChI Key: AZSKZYZVQVOOTQ-FXBPSFAMSA-N
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Description

(Z)-5-bromo-N’-(1-butyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromine atom, a butyl group, and an oxoindoline moiety, which contribute to its distinct chemical properties.

Scientific Research Applications

Chemistry

In chemistry, (Z)-5-bromo-N’-(1-butyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

This compound has shown potential in biological studies, particularly in the development of anticancer agents. It has been investigated for its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation .

Medicine

In medicine, (Z)-5-bromo-N’-(1-butyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide is being explored for its therapeutic potential. Studies have indicated its efficacy in targeting cancer cells, making it a promising candidate for further drug development .

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and pharmaceuticals. Its unique chemical properties make it suitable for various applications, including the synthesis of advanced materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-bromo-N’-(1-butyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide typically involves the condensation of 5-bromo-2-hydroxybenzohydrazide with 1-butyl-2-oxoindoline-3-carbaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol, and a catalytic amount of acid, such as acetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-bromo-N’-(1-butyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Oxo derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-5-bromo-N’-(1-butyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide stands out due to the presence of the bromine atom and the hydroxybenzohydrazide moiety, which confer unique chemical properties and biological activities. Its ability to inhibit specific molecular targets and induce apoptosis in cancer cells highlights its potential as a therapeutic agent .

Properties

IUPAC Name

5-bromo-N-(1-butyl-2-hydroxyindol-3-yl)imino-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O3/c1-2-3-10-23-15-7-5-4-6-13(15)17(19(23)26)21-22-18(25)14-11-12(20)8-9-16(14)24/h4-9,11,24,26H,2-3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXSDEQIEBKJTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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